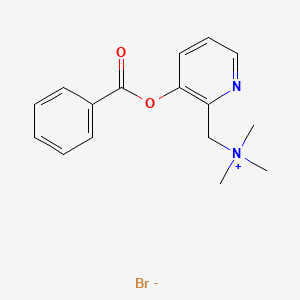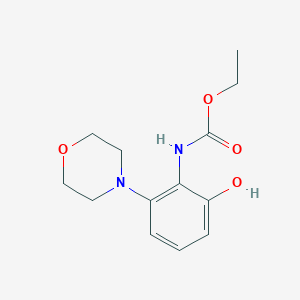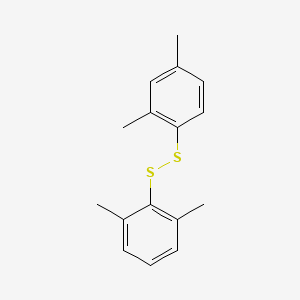
Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Xylyl 2,6-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-xylyl 2,6-xylyl disulfide typically involves the reaction of xylyl halides with sodium thiosulfate in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually between 60-70°C . Another method involves the oxidation of the corresponding thiols using oxidizing agents like hydrogen peroxide or iodine .
Industrial Production Methods
In industrial settings, the production of 2,4-xylyl 2,6-xylyl disulfide may involve large-scale oxidation processes using sulfur monochloride (S2Cl2) with aromatic compounds or the reductive coupling of sulfonyl chlorides . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反应分析
Types of Reactions
2,4-Xylyl 2,6-xylyl disulfide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and sulfur monochloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2,4-Xylyl 2,6-xylyl disulfide has several scientific research applications, including:
作用机制
The mechanism of action of 2,4-xylyl 2,6-xylyl disulfide involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. This compound may also interact with thiol-containing biomolecules, affecting their function and stability .
相似化合物的比较
Similar Compounds
- Bis(2,4-dimethylphenyl) disulfide
2,4-Xylyl disulfide: (CAS#: 27080-90-6)
2,6-Xylyl disulfide: (CAS#: 2905-17-1)
Uniqueness
2,4-Xylyl 2,6-xylyl disulfide is unique due to its specific arrangement of xylyl groups and the disulfide bond. This structural configuration imparts distinct chemical properties and reactivity compared to other disulfides.
属性
CAS 编号 |
65087-04-9 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-[(2,6-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(14(4)10-11)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3 |
InChI 键 |
BMOJFIQTZGTZOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=CC=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


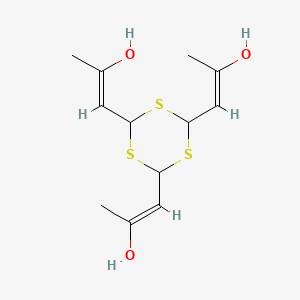
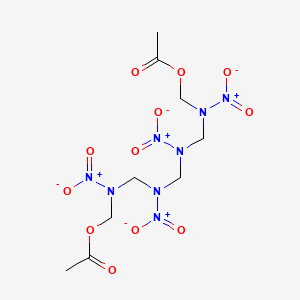
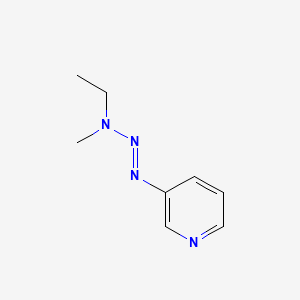
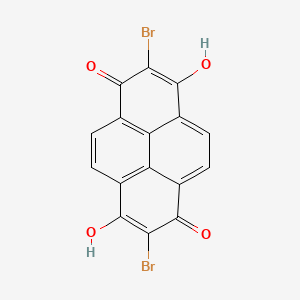
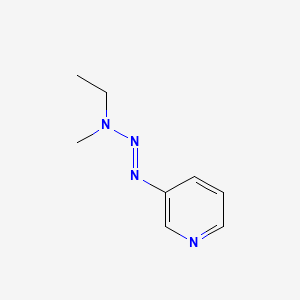
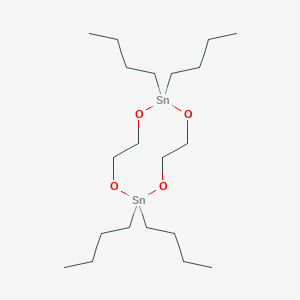
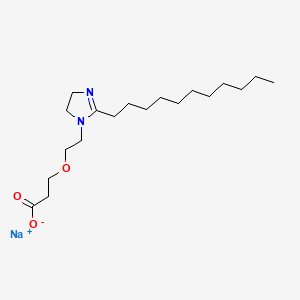

![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
